molecular formula C11H13NO2 B1597959 Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate CAS No. 649766-32-5

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Cat. No.: B1597959
CAS No.: 649766-32-5
M. Wt: 191.23 g/mol
InChI Key: AWUJRLFYGNIHAR-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS 649766-32-5) is a high-purity chemical building block with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound features a cyclopropane ring substituted with an ethyl ester group and a pyridin-3-yl ring, a structure of significant interest in medicinal chemistry. It is recognized for its potential as a key intermediate in pharmaceutical research, particularly in the development of cyclopropane carboxylic acid derivatives investigated for their therapeutic applications . Research indicates such derivatives show promise as inhibitors of leukotriene biosynthesis, which are key mediators in inflammatory pathways, suggesting potential applications for treating inflammatory and respiratory diseases . The compound has calculated physical properties including a density of 1.160 g/cm³ at 20 °C, a boiling point of approximately 286.3 °C at 760 Torr, and a flash point of 127.0 °C . It is slightly soluble at 2.9 g/L at 25 °C . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order available stock from multiple global shipping locations including the US, India, and Germany . Please refer to the available Material Safety Data Sheet (MSDS) for detailed handling and safety information.

Properties

IUPAC Name

ethyl 2-pyridin-3-ylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUJRLFYGNIHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382788
Record name Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649766-32-5
Record name Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring, an ethyl ester functional group, and a pyridine moiety. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2. The combination of the rigid cyclopropane structure with the aromatic nature of the pyridine ring contributes to its distinctive chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition. Compounds with similar structures have been shown to inhibit:

  • Nicotinamide phosphoribosyltransferase (NAMPT) : This enzyme plays a crucial role in NAD biosynthesis, affecting cellular metabolism and survival. Inhibition of NAMPT can lead to reduced cancer cell proliferation.
  • Histone deacetylases (HDACs) : HDAC inhibitors are explored for their potential in cancer therapy as they can alter gene expression patterns associated with tumor growth and survival.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The cyclopropane ring may enhance binding affinity due to its unique spatial configuration, while the pyridine moiety may facilitate interactions with active sites of enzymes or receptors .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that similar compounds effectively inhibit NAMPT, leading to decreased NAD levels in cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent.
  • HDAC Inhibition : Another study highlighted the potential of various cyclopropane derivatives, including those related to this compound, in inhibiting HDACs. The results indicated significant alterations in gene expression profiles associated with apoptosis in cancer cells .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityReferences
This compoundCyclopropane + PyridineNAMPT & HDAC inhibition
(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylateCyclopropane + Brominated PyridineEnzyme-substrate interaction studies
rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylateCyclopropane + PyridineInteraction with GPR88 receptor

Comparison with Similar Compounds

Positional Isomer: Ethyl 1-(Pyridin-3-yl)Cyclopropanecarboxylate

  • CAS Number : 351421-95-9
  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : ~189 g/mol
  • Key Differences :
    • Substituent Position: The pyridinyl group is at the 1-position of the cyclopropane ring instead of the 2-position.
    • Synthesis and Reactivity: Positional isomerism may influence steric and electronic effects, altering reaction pathways. For instance, the 1-position isomer could exhibit distinct regioselectivity in cross-coupling reactions.
    • Applications: Both isomers are intermediates in pharmaceutical synthesis, but their structural differences may dictate compatibility with specific downstream reactions .

Functional Group Variant: Ethyl 2-Formyl-1-Cyclopropanecarboxylate

  • CAS Number : 1233332-37-0
  • Molecular Formula : C₂₈H₂₈ClFN₂O₃
  • Molecular Weight : 494.98 g/mol
  • Key Differences :
    • Substituents: Replaces the pyridinyl group with a formyl (-CHO) moiety and incorporates additional chloro, fluoro, and methyl groups.
    • Reactivity: The formyl group enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., Grignard reactions).
    • Applications: This compound is a specialized intermediate in APIs (active pharmaceutical ingredients), likely for kinase inhibitors or anti-inflammatory agents due to its halogenated aromatic system .

Structural Analog: Cyclopropanecarboxylic Acid Derivatives

Hydrolysis of the ethyl ester group enables carboxylate participation in amidation or metal-catalyzed coupling, expanding its role in drug discovery.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups Yield/Application Notes
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate Not provided C₁₁H₁₁NO₂ ~189 2-position Pyridinyl, Ester 37.07% yield (trans isomer)
Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate 351421-95-9 C₁₁H₁₁NO₂ ~189 1-position Pyridinyl, Ester Intermediate in APIs
Ethyl 2-formyl-1-cyclopropanecarboxylate 1233332-37-0 C₂₈H₂₈ClFN₂O₃ 494.98 1 and 2 positions Formyl, Ester, Halogens Pharmaceutical intermediate

Key Findings and Implications

Synthetic Efficiency : The trans isomer of this compound is synthesized with moderate yield (37.07%), suggesting room for optimization in cyclopropanation protocols .

Positional Isomerism : The 1- and 2-pyridinyl isomers share identical molecular formulas but differ in reactivity due to steric effects, impacting their suitability in stereospecific reactions.

Functional Group Diversity : Substituting pyridinyl with formyl or halogenated groups expands applications from general intermediates to targeted drug candidates .

Preparation Methods

Cyclopropanation via Diazo Compounds and Pyridine-3-yl Aldehydes

A widely employed approach to synthesize ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is the cyclopropanation of 3-pyridinecarboxaldehyde derivatives using diazo compounds such as ethyl diazoacetate. This method involves the reaction of the aldehyde with ethyl diazoacetate in the presence of a transition metal catalyst (commonly Rhodium or Copper complexes), which facilitates the formation of the cyclopropane ring adjacent to the pyridine ring.

  • General Reaction :
    3-Pyridinecarboxaldehyde + Ethyl diazoacetate → this compound

  • Catalysts : Rhodium(II) acetate, Copper(I) salts

  • Solvents : Typically non-polar solvents such as dichloromethane or ethers
  • Temperature : Room temperature to mild heating (20–50 °C)
  • Yields : Often high, typically 70–90% depending on conditions and catalyst efficiency

This method is advantageous due to its directness and relatively mild conditions. It also allows for stereoselective control depending on the catalyst and reaction parameters.

Cyclization of 3-Pyridyl Chlorobutyrate Esters

Another preparative route involves the synthesis of chlorobutyrate esters bearing the pyridin-3-yl substituent, followed by cyclization to the cyclopropane ring.

  • Stepwise Process :

    • Synthesis of 3-pyridyl-4-chlorobutyrate ester by chlorination of the corresponding 3-pyridylbutyric acid or ester using chlorinating agents such as thionyl chloride or oxalyl chloride.
    • Cyclization of the chlorobutyrate ester with sodium hydroxide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form the cyclopropanecarboxylate ester.
  • Key Conditions :

    • Chlorination at 50–100 °C without solvent or catalyst
    • Cyclization in aqueous alkaline medium with phase transfer catalyst
    • Use of chlorinated solvents (e.g., dichloromethane) may be required for phase transfer catalysis
  • Yields and Challenges :

    • Yields vary, often moderate (40–60%)
    • Handling of chlorinated solvents and reagents requires care
    • Product isolation can be difficult due to solubility and byproducts

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Notes
Cyclopropanation of 3-pyridinecarboxaldehyde with ethyl diazoacetate 3-Pyridinecarboxaldehyde, ethyl diazoacetate Rh(II) acetate or Cu(I) salts RT to 50 °C, DCM or ether solvents 70–90 Direct, stereoselective, mild conditions
Chlorobutyrate ester cyclization 3-Pyridylbutyric acid/ester, thionyl chloride NaOH, phase transfer catalyst (e.g., TBAB) 50–100 °C chlorination, alkaline cyclization 40–60 Multi-step, uses chlorinated solvents, moderate yield
One-pot cyclopropanation from aldehyde 3-Pyridinecarboxaldehyde, ethyl diazoacetate Transition metal catalyst (Rh, Cu) Mild, one-pot, flash chromatography 80–90 Efficient, fewer steps, easy purification

Research Findings and Notes

  • The cyclopropanation via diazo compounds is the most commonly reported and efficient method for synthesizing this compound and related esters, offering good yields and stereochemical control.
  • Chlorination followed by cyclization is a classical approach but involves hazardous reagents and solvents, with more complex isolation steps and moderate yields.
  • Recent literature supports the use of one-pot procedures combining aldehydes and diazo esters under catalytic conditions to streamline synthesis, reduce waste, and improve overall efficiency.
  • Catalysts such as Rhodium(II) acetate provide high selectivity and yields but may be costly; copper catalysts offer a cheaper alternative with slightly lower efficiency.
  • Solvent choice is critical for reaction efficiency and product isolation; non-chlorinated solvents are preferred for environmental and safety reasons when possible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate, and how can the reaction efficiency be optimized?

  • Methodological Answer : A standard approach involves cyclopropanation followed by functionalization. For example, Suzuki-Miyaura cross-coupling can attach the pyridinyl group to the cyclopropane core. A boronic acid derivative (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) may react with a cyclopropane precursor under palladium catalysis . Key parameters include:

  • Catalyst choice (e.g., Pd(PPh₃)₄) and ligand optimization.
  • Solvent selection (e.g., THF or DMF) and temperature control (60–80°C).
  • Monitoring reaction progress via LCMS (e.g., m/z 366 [M+H]+ observed in analogous syntheses) .
    • Data Table :
ParameterExample ValueSource
LCMS m/z366 [M+H]+
Retention Time1.26 min (HPLC)

Q. How is LCMS used to confirm the structure and purity of this compound?

  • Methodological Answer : LCMS combines liquid chromatography (HPLC) with mass spectrometry. For cyclopropane derivatives:

  • Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) helps assess polarity and purity .
  • Mass spectrometry confirms molecular weight (e.g., m/z 366 [M+H]+ for a related compound) .
  • Validation : Compare with synthetic standards and adjust mobile-phase gradients to resolve co-eluting impurities.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization from ethanol or methanol, leveraging solubility differences.
  • Distillation for low-boiling byproducts (e.g., cyclopropane esters often boil near 129–133°C) .

Advanced Research Questions

Q. How can stereochemical outcomes during cyclopropanation be controlled to achieve desired diastereomers?

  • Methodological Answer : Cyclopropane ring formation is sensitive to reaction conditions:

  • Chiral catalysts (e.g., Rh₂(OAc)₄) induce enantioselectivity in Simmons-Smith reactions .
  • Substituent effects : Bulky groups on the cyclopropane precursor influence ring closure geometry. For example, ethyl 2,2-dimethyl-trans-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropanecarboxylate synthesis required precise control of alkene geometry to avoid stereochemical scrambling .
    • Data Contradiction : Conflicting NMR or X-ray data may arise from unexpected cis/trans ratios. Use NOESY or X-ray crystallography to resolve ambiguities .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. LCMS) for batch-to-batch variations?

  • Methodological Answer :

  • Replicate synthesis : Confirm reproducibility under identical conditions.
  • Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously.
  • Purity validation : Cross-check with independent methods (e.g., elemental analysis, HPLC with diode-array detection). Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, requiring in-house validation .

Q. What challenges arise in X-ray crystallography for cyclopropane-containing compounds, and how are they mitigated?

  • Methodological Answer :

  • Crystal growth : Cyclopropane rings induce strain, complicating crystallization. Use slow vapor diffusion (e.g., ether/pentane) or co-crystallization agents.
  • Disorder management : Partial occupancy of substituents (e.g., pyridinyl groups) requires refining disorder models in software like SHELXL .
  • Data quality : Aim for a data-to-parameter ratio >10 and R factor <0.06 for reliable results (e.g., R = 0.054 in a related pyrrolo-pyrimidine structure) .

Data Analysis and Presentation Guidelines

Q. What statistical methods are recommended for analyzing synthetic yield variability?

  • Methodological Answer :

  • Perform triplicate experiments to calculate mean ± standard deviation.
  • Use Student’s t-test to compare yields under different conditions (e.g., catalyst loading).
  • Graphical representation : Box plots or scatter plots highlight outliers and trends .

Q. How should researchers document ethical compliance in studies involving hazardous intermediates?

  • Methodological Answer :

  • Follow institutional safety protocols (e.g., fume hood use, waste disposal guidelines) .
  • Cite GHS hazard codes (e.g., R11 for flammability) and detail risk mitigation in appendices .
  • Reference ethical guidelines from journals or organizations (e.g., ACS Chemical Health & Safety) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
Reactant of Route 2
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Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

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